Cefetecol Cefetecol Cefetecol is a broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefetecol binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name: Vulcanchem
CAS No.: 117211-03-7
VCID: VC20835101
InChI: InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1
SMILES: C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O
Molecular Formula: C20H17N5O9S2
Molecular Weight: 535.5 g/mol

Cefetecol

CAS No.: 117211-03-7

Cat. No.: VC20835101

Molecular Formula: C20H17N5O9S2

Molecular Weight: 535.5 g/mol

* For research use only. Not for human or veterinary use.

Cefetecol - 117211-03-7

Specification

Description Cefetecol is a broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefetecol binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
CAS No. 117211-03-7
Molecular Formula C20H17N5O9S2
Molecular Weight 535.5 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1
Standard InChI Key ILZCDOYRDFDUPN-XUQRFURESA-N
Isomeric SMILES C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O
SMILES C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O
Canonical SMILES C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

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